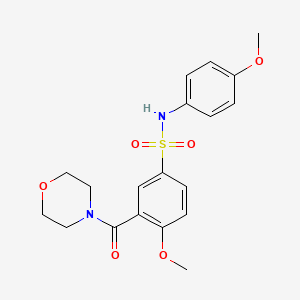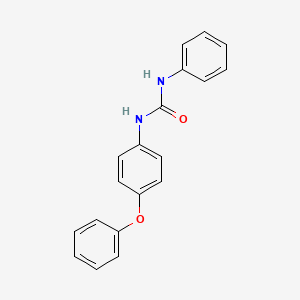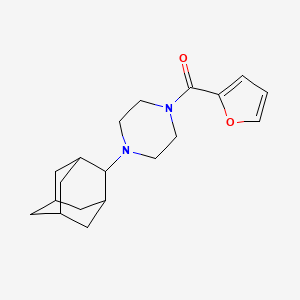
2-(2-chlorophenoxy)-N-cyclooctylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-cyclooctylacetamide, also known as CPP-ACP, is a synthetic compound that is widely used in scientific research. This compound has gained attention due to its potential application in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptides (CPPs), which are naturally occurring peptides found in milk. CPP-ACP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
2-(2-chlorophenoxy)-N-cyclooctylacetamide works by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. It also helps to promote remineralization by delivering calcium and phosphate ions to the tooth surface. Additionally, this compound has been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to increase the uptake of calcium and phosphate ions by tooth enamel, which can help to strengthen and remineralize the teeth. This compound also has antibacterial properties, which can help to prevent the growth of harmful bacteria in the mouth. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the gums.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-cyclooctylacetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in dental research. However, there are some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which means that it may not be effective for long-term treatments. Additionally, it may not be effective in all cases, particularly in cases of severe tooth decay or periodontal disease.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenoxy)-N-cyclooctylacetamide. One area of research is the development of new formulations of this compound that are more effective at remineralizing tooth enamel and preventing tooth decay. Another area of research is the use of this compound in combination with other compounds, such as fluoride, to enhance its effectiveness. Additionally, research is needed to determine the long-term effects of this compound on oral health and to develop new methods for delivering this compound to the teeth.
Synthesemethoden
2-(2-chlorophenoxy)-N-cyclooctylacetamide is synthesized through a series of chemical reactions. The starting material is 2-chlorophenol, which is reacted with cyclooctylamine to form the intermediate product, this compound. This intermediate is then purified and further reacted with casein phosphopeptides to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-cyclooctylacetamide has been extensively studied for its potential application in dentistry. It has been shown to have a range of benefits for oral health, including the ability to remineralize tooth enamel, prevent tooth decay, and reduce sensitivity. This compound has also been studied for its potential use in treating dental caries and periodontal disease.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c17-14-10-6-7-11-15(14)20-12-16(19)18-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDSUCKSQHJPBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)


![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)
![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)

![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)
